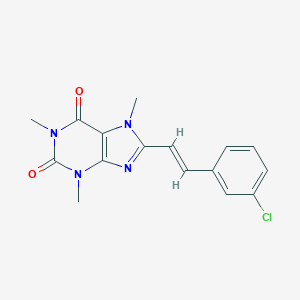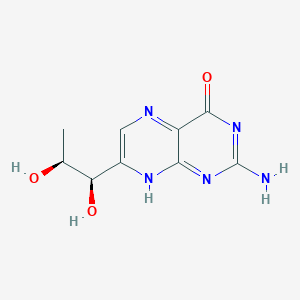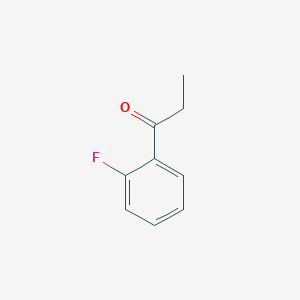
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is synthesized from methionine and plays a crucial role in protein synthesis. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
Homocysteine thiolactone acts as a substrate for various enzymes, including methionyl-tRNA synthetase, which is responsible for the incorporation of methionine into proteins. It can also form adducts with proteins, leading to the modification of their structure and function.
Biochemical and Physiological Effects:
Homocysteine thiolactone has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the damage of cells and tissues. It can also affect the function of the vascular endothelium, leading to the development of cardiovascular diseases. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone can affect the immune system, leading to the development of autoimmune diseases.
実験室実験の利点と制限
Homocysteine thiolactone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for a long time. However, its toxicity and potential to induce oxidative stress can limit its use in some experiments.
将来の方向性
There are several future directions for research on (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone. One area of research is the development of new methods for its synthesis. Another area is the study of its role in protein folding and protein-protein interactions. Moreover, the potential of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, needs to be explored further. Additionally, the development of new methods for the detection of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone in biological samples can facilitate its use in clinical research.
In conclusion, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is a versatile compound with various applications in scientific research. Its synthesis method is simple, and it has several advantages for lab experiments. Its potential as a therapeutic agent for various diseases needs to be explored further, and new methods for its synthesis and detection need to be developed.
合成法
Homocysteine thiolactone can be synthesized through the reaction of methionine with carbonyldiimidazole (CDI) in the presence of a base. This method is simple and efficient, and the yield of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is high.
科学的研究の応用
Homocysteine thiolactone has various applications in scientific research. It is used as a precursor for the synthesis of peptides and proteins. It is also used in the preparation of various biologically active compounds. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
特性
CAS番号 |
141635-17-8 |
|---|---|
製品名 |
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid |
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(oxaloamino)pentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChIキー |
ZEVLXIFUHSPJBX-YFKPBYRVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
同義語 |
Leucine, N-(carboxycarbonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





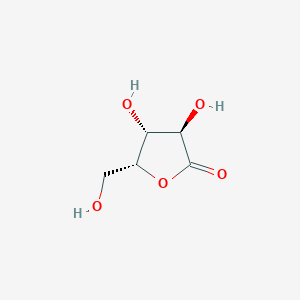
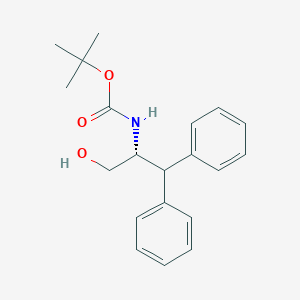


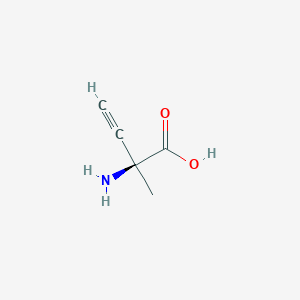

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
